2-Amino-2-(4-chlorophenyl)butanoic acid

Übersicht

Beschreibung

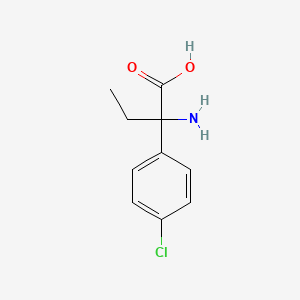

2-Amino-2-(4-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butanoic acid, featuring an amino group and a chlorophenyl group attached to the butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(4-chlorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-chlorobenzoic acid

- 2-Amino-4-chlorobenzyl alcohol

- 2-Amino-4-chlorobenzonitrile

Uniqueness

2-Amino-2-(4-chlorophenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

2-Amino-2-(4-chlorophenyl)butanoic acid, also known as baclofen, is a derivative of gamma-aminobutyric acid (GABA) and serves as a muscle relaxant and an antispastic agent. Its biological activity is primarily attributed to its interaction with GABA receptors, particularly the GABA_B subtype, influencing neurotransmission and muscle tone.

The biological activity of this compound involves several key mechanisms:

- GABA_B Receptor Agonism : The compound acts as an agonist at GABA_B receptors, leading to hyperpolarization of neurons and inhibition of neurotransmitter release. This effect is crucial in reducing spasticity and muscle tone in conditions like multiple sclerosis and spinal cord injury .

- Modulation of Calcium Channels : Baclofen can inhibit presynaptic calcium channels, further reducing neurotransmitter release and contributing to its muscle relaxant properties .

- Neuroprotective Effects : Some studies suggest that baclofen may exert neuroprotective effects through its action on GABA_B receptors, which can help in conditions involving excitotoxicity .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Muscle Relaxation : Baclofen is widely used as a muscle relaxant for treating spasticity resulting from neurological disorders. Its efficacy has been demonstrated in various clinical trials, showing significant reductions in muscle tone and improvement in mobility .

- Anticonvulsant Properties : The compound has shown potential anticonvulsant effects, likely due to its ability to enhance GABAergic transmission, which is crucial in controlling seizure activity .

- Analgesic Effects : Baclofen may also exhibit analgesic properties, particularly in neuropathic pain models, by modulating pain pathways through GABA_B receptor activation .

Case Studies

Several case studies have illustrated the efficacy of baclofen in clinical settings:

- Spasticity Management : A study involving patients with multiple sclerosis demonstrated that baclofen significantly reduced spasticity scores compared to placebo, improving overall quality of life .

- Neuropathic Pain Relief : In a randomized controlled trial for neuropathic pain management, baclofen was found to provide significant pain relief and was well-tolerated by patients .

Research Findings

Recent research has expanded the understanding of the biological activity of this compound:

- In Silico Studies : Molecular docking studies have indicated that baclofen can effectively bind to GABA_B receptors, supporting its role as a therapeutic agent in neuromodulation .

- Antimicrobial Activity : Some derivatives of baclofen have been synthesized and tested for antimicrobial properties, showing moderate activity against various bacterial strains .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-2-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQIZSMUAOFTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285565, DTXSID601267312 | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4895-99-2, 7621-78-5 | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4895-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.